molecular formula C7H14ClNO3 B2748580 (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1860012-49-2

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2748580
CAS No.: 1860012-49-2
M. Wt: 195.64
InChI Key: HBOAHGNESDTECM-RIHPBJNCSA-N
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Description

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials, which undergo a series of reactions to form the desired product with high diastereoselectivity. The reaction conditions often involve the use of zinc and magnesium enolates, which help in achieving the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride include other chiral pyrrolidine derivatives, such as (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHGNESDTECM-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@@H]1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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